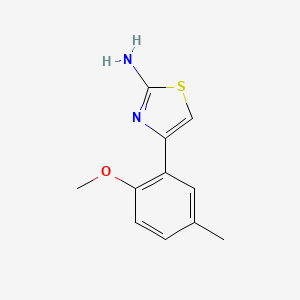

4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine

描述

4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a thiazole ring through an amine linkage.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 2-methoxy-5-methylphenyl isothiocyanate with an appropriate amine under mild conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through the formation of a thiourea intermediate, which cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

化学反应分析

Cyclization and Core Formation

The thiazole ring is synthesized via Hantzsch thiazole synthesis , involving:

-

Reaction of 2-bromo-1-(2-methoxy-5-methylphenyl)propan-1-one with thiourea under basic conditions (e.g., NaOH or K₂CO₃) .

-

Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in aqueous medium to enhance reaction efficiency .

Key conditions :

| Parameter | Value |

|---|---|

| Temperature | 60–80°C |

| Solvent | Water/ethanol mixture |

| Catalyst | Phase-transfer catalyst |

| Yield | 72–85% |

This method produces high-purity thiazole cores with functionalized aryl groups.

Electrophilic Aromatic Substitution

The methoxy and methyl groups on the phenyl ring direct further substitutions:

Bromination

-

Reagent : N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at room temperature .

-

Position : Bromination occurs at the para position to the methoxy group due to its electron-donating nature.

Example :

Nucleophilic Reactions at the Amine Group

The 2-amine group participates in:

Acylation

-

Reagent : Acetyl chloride in dichloromethane with triethylamine.

Alkylation

-

Reagent : Benzyl bromide/K₂CO₃ in DMF.

-

Product : N-benzyl derivatives with modified pharmacokinetic properties .

Comparative reactivity :

| Reaction Type | Reagent | Yield (%) | Application |

|---|---|---|---|

| Acylation | Acetyl chloride | 82 | Prodrug synthesis |

| Alkylation | Benzyl bromide | 75 | Lipophilicity enhancement |

Thiazole Ring Oxidation

Conditions :

Amine Group Reduction

-

Reagent : LiAlH₄ in dry ether.

-

Product : Primary amine intermediates for further functionalization .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl group introduction:

Suzuki Coupling

-

Reagents : Aryl boronic acid, Pd(PPh₃)₄, Na₂CO₃.

-

Product : Biaryl-thiazole hybrids with extended conjugation .

Example :

Structural Effects on Reactivity

Substituents critically influence reaction pathways:

| Substituent | Position | Electronic Effect | Reactivity Impact |

|---|---|---|---|

| Methoxy | 2 | Electron-donating (+M) | Directs electrophiles to para position |

| Methyl | 5 | Electron-donating (+I) | Stabilizes transition states in substitution |

科学研究应用

Pharmacological Properties

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to 4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine may exhibit antidepressant and anxiolytic effects by acting as antagonists at the corticotropin-releasing factor 1 (CRF1) receptor. This receptor is implicated in stress responses and mood regulation. Studies have shown that CRF1 antagonists can reduce anxiety and depressive symptoms in animal models, suggesting potential therapeutic applications for treating mood disorders .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Thiazole derivatives, including those with similar structures, have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the thiazole ring can enhance antibacterial activity, making this compound a candidate for developing new antibiotics .

Several studies have highlighted the potential applications of this compound:

Case Study 1: Antidepressant Activity

In a preclinical study, a thiazole derivative was administered to rats exhibiting symptoms of anxiety and depression. The results indicated a significant reduction in anxiety-like behavior and an increase in exploratory behavior, suggesting that the compound could be a viable candidate for further development as an antidepressant .

Case Study 2: Antimicrobial Efficacy

A series of thiazole derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain modifications to the thiazole structure significantly enhanced antimicrobial activity, positioning these compounds as potential leads in antibiotic development .

作用机制

The mechanism of action of 4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methoxy and methyl groups can influence its binding affinity and selectivity. The thiazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects.

相似化合物的比较

Similar Compounds

4-(2-Methoxy-5-methylphenyl)pyrimidin-2-amine: Similar structure but with a pyrimidine ring instead of a thiazole ring.

2-Methoxy-5-methylphenyl isocyanate: Contains an isocyanate group instead of an amine group.

4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a dimethylaniline moiety.

Uniqueness

4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties

生物活性

4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine is a thiazole derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of thiazole-containing molecules that have demonstrated potential in various therapeutic areas, including antimicrobial, anticancer, and anticonvulsant activities. This article reviews the biological activity of this compound based on recent research findings, case studies, and structure-activity relationship (SAR) analyses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. In vitro evaluations have shown that compounds in this class exhibit significant activity against both gram-positive and gram-negative bacteria.

| Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| This compound | 0.22 - 0.25 μg/mL | Bactericidal |

| Other derivatives | Varies | Synergistic with Ciprofloxacin |

The compound demonstrated effective inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as an anti-biofilm agent .

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Studies

- Cytotoxicity Assays : The compound showed IC50 values less than 30 µM against human glioblastoma U251 cells and melanoma WM793 cells, suggesting strong anticancer potential.

- Mechanism of Action : Molecular docking studies revealed that the compound interacts effectively with DNA and certain enzymes involved in cancer progression, indicating a mechanism that may involve inhibition of key pathways in tumor growth .

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| U251 | <30 | DNA Interaction |

| WM793 | <30 | Enzyme Inhibition |

Anticonvulsant Activity

Thiazole derivatives are also recognized for their anticonvulsant properties. Research indicates that modifications to the thiazole structure can enhance anticonvulsant activity.

Structure-Activity Relationship (SAR)

The presence of specific substituents on the phenyl ring significantly influences the anticonvulsant efficacy of thiazole derivatives. For instance, substituents like methoxy groups enhance the activity compared to unsubstituted analogs .

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine to improve yield and purity?

- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters:

- Precursor Selection : Use 2-methoxy-5-methylphenyl isothiocyanate and substituted ethylamines as starting materials, following cyclization protocols similar to those for analogous thiazole derivatives .

- Reaction Conditions : Adjust temperature (80–120°C), solvent (DMF or ethanol), and catalysts (e.g., iodine in KI) to enhance cyclization efficiency .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization in ethanol to isolate high-purity product .

- Monitoring : Use TLC or HPLC to track reaction progress and identify byproducts .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : A multi-technique approach ensures structural validation:

- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., methoxy and methyl groups on the phenyl ring, thiazole ring protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C11H12N2OS) and rule out isotopic impurities .

- FT-IR : Identify amine (–NH2) and thiazole (C=N) functional groups .

- HPLC-PDA : Assess purity (>95%) and quantify residual solvents .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Use the shake-flask method in buffers (pH 1–10) and solvents (DMSO, ethanol) to determine logP and solubility profiles .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., hydrolysis of the methoxy group) .

Q. What are the key impurities or byproducts to monitor during synthesis?

- Methodological Answer : Common impurities include:

- Incomplete Cyclization : Intermediate thioureas (detected via HRMS) .

- Oxidation Byproducts : Sulfoxides or sulfones from thiazole ring oxidation (identified using LC-MS) .

- Residual Solvents : DMF or ethyl acetate (quantified via GC-MS) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., ambiguous NMR peaks) be resolved for this compound?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the methoxyphenyl and thiazole moieties .

- Isotopic Labeling : Synthesize deuterated analogs to assign specific proton environments .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What computational strategies are effective for predicting the compound’s reactivity or binding modes?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., dopamine receptors) .

- Quantum Mechanics (QM) : Calculate Fukui indices to predict nucleophilic/electrophilic sites for derivatization .

- MD Simulations : Assess stability in lipid bilayers or protein-binding pockets (NAMD/GROMACS) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy, vary methyl group positions) .

- In Vitro Assays : Test analogs for antimicrobial (MIC assays) or anticancer (MTT assays) activity .

- Pharmacophore Mapping : Identify critical moieties (e.g., thiazole amine for hydrogen bonding) using MOE or Discovery Studio .

Q. What experimental approaches validate receptor-binding hypotheses for this compound?

- Methodological Answer :

- Radioligand Binding Assays : Use ³H-labeled ligands to measure affinity for receptors (e.g., dopamine D2 receptors) .

- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kon/koff) in real time .

- Functional Assays : cAMP or calcium flux assays in HEK293 cells expressing target receptors .

Q. How can discrepancies in reported biological activity data be addressed?

- Methodological Answer :

- Standardized Protocols : Use CLSI guidelines for antimicrobial testing or NCI-60 panels for cytotoxicity .

- Control Compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) to calibrate assays .

- Meta-Analysis : Compare datasets across studies to identify confounding factors (e.g., solvent effects) .

属性

IUPAC Name |

4-(2-methoxy-5-methylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-7-3-4-10(14-2)8(5-7)9-6-15-11(12)13-9/h3-6H,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMKXDHPVOTHOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C2=CSC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。